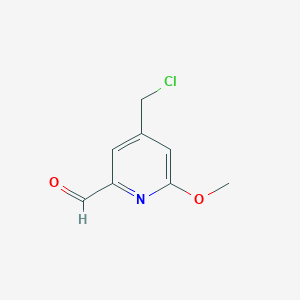
4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the fourth position, a methoxy group at the sixth position, and an aldehyde group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde typically involves the chloromethylation of 6-methoxypyridine-2-carbaldehyde. One common method is the reaction of 6-methoxypyridine-2-carbaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
- Substituted pyridine derivatives
- Carboxylic acids
- Primary alcohols
Applications De Recherche Scientifique
4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and ligands for catalysis.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is largely dependent on its functional groups:
Chloromethyl Group: Acts as an electrophilic center, facilitating nucleophilic substitution reactions.
Aldehyde Group: Participates in oxidation and reduction reactions, serving as a reactive site for various transformations.
Methoxy Group: Provides electron-donating effects, influencing the reactivity of the pyridine ring.
The molecular targets and pathways involved in its biological activity are specific to the context in which it is used, such as enzyme inhibition or receptor binding in pharmaceutical applications.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridine-2-carbaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
6-Methoxypyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-2-methoxypyridine: The position of the methoxy group is different, affecting its electronic properties and reactivity.
Uniqueness: 4-(Chloromethyl)-6-methoxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both the chloromethyl and methoxy groups enhances its reactivity and potential for diverse scientific research applications.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,4H2,1H3 |
Clé InChI |
HHMNFKPKUICRLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















